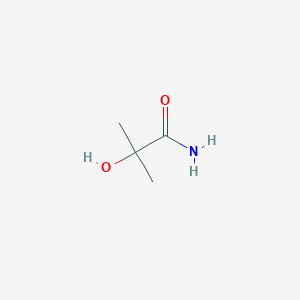

2-hydroxy-2-methylpropanamide

概要

説明

2-Hydroxy-2-methylpropanamide (IUPAC name: this compound; synonyms: 2-methyl-2-hydroxypropionamide, 2-hydroxyisobutyramide) is a tertiary alcohol and amide derivative with the molecular formula C₄H₉NO₂ (molecular weight: 103.12 g/mol). This compound features a hydroxyl group and a methyl group attached to the same carbon atom, adjacent to an amide functional group. It serves as a key intermediate in organic synthesis, particularly in the development of PROTACs (proteolysis-targeting chimeras) and androgen receptor modulators .

準備方法

Synthetic Routes and Reaction Conditions

2-hydroxy-2-methylpropanamide, can be synthesized through several methods. One common approach involves the reaction of propionic acid with ammonium hydroxide under controlled conditions . The reaction typically involves mixing propionic acid and ammonium hydroxide at room temperature, followed by gradual heating in a reactor equipped with rectifying columns to facilitate the amidation reaction. The product is then purified through reduced pressure distillation, recrystallization, and drying to obtain high-purity propanamide .

Industrial Production Methods

In industrial settings, the production of propanamide, 2-hydroxy-2-methyl-, follows similar principles but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure efficient conversion and high yield. The industrial production process is designed to be safe, efficient, and environmentally friendly, avoiding complex and hazardous steps .

化学反応の分析

Types of Reactions

2-hydroxy-2-methylpropanamide, undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Acid chlorides and alcohols are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of esters, ethers, or other substituted derivatives.

科学的研究の応用

Chemistry

2-Hydroxy-2-methylpropanamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reagent in Organic Synthesis : It is used to synthesize other organic compounds, including pharmaceuticals and agrochemicals.

- Substitution Reactions : The hydroxyl group can participate in substitution reactions to form esters or ethers.

Biology

In biological research, this compound has been investigated for its potential roles:

- Metabolic Pathways : It may act as a precursor for biologically active compounds, influencing metabolic processes.

- Biochemical Interactions : The compound's ability to form hydrogen bonds enhances its reactivity and solubility in biological systems.

Medicine

Recent studies have highlighted the therapeutic potential of this compound:

- Therapeutic Properties : Investigated for its role in drug development, particularly as an intermediate in synthesizing pharmaceuticals.

- Selective Androgen Receptor Modulator : One derivative has shown promise as a selective androgen receptor modulator, indicating potential applications in hormonal therapies .

Industry

The compound is utilized in the production of various industrial chemicals:

- Polymers and Resins : It serves as a precursor in the synthesis of polymers and resins used in manufacturing.

Similar Compounds

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Lactic Acid | Hydroxyl group | Lacks amide group |

| Propionamide | Amide group | Lacks hydroxyl and methyl groups |

| 2-Hydroxypropionamide | Hydroxyl group | Hydroxyl group position differs |

Uniqueness

The unique combination of both hydroxyl and methyl groups attached to the amide nitrogen distinguishes this compound from other similar compounds, imparting distinct chemical properties and reactivity.

Medicinal Chemistry

Recent studies have explored derivatives of this compound for their potential therapeutic effects:

- Selective Androgen Receptor Modulators (SARMs) : A derivative demonstrated effective hormonal regulation in animal models, showing high binding affinity for androgen receptors.

Research indicates that this compound can influence various biological pathways:

- A study found that derivatives exhibited significant reductions in depressive-like behaviors in rodent models.

- Another investigation highlighted its neuroprotective properties by reducing oxidative stress markers in neuronal cultures.

作用機序

The mechanism of action of propanamide, 2-hydroxy-2-methyl-, involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .

類似化合物との比較

Key Properties:

- Melting Point: Not explicitly reported in the evidence, but derivatives (e.g., halogenated analogs) show melting points in the range of 109–120°C .

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are commonly used for its dissolution in biological assays .

- Synthetic Routes: Prepared via nucleophilic substitution reactions, such as coupling 2-bromo-2-methylpropanamide with substituted phenols under basic conditions .

Comparison with Structurally Similar Compounds

Bicalutamide

Structure: N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide Molecular Formula: C₁₈H₁₄F₄N₂O₄S Molecular Weight: 430.37 g/mol

Key Differences:

Functional Groups: Bicalutamide incorporates a sulfonyl group (SO₂) and fluorophenyl substituents, enhancing its hydrophobicity and binding affinity to androgen receptors. The cyano group on the phenyl ring improves metabolic stability compared to 2-hydroxy-2-methylpropanamide derivatives .

Biological Activity: Bicalutamide is a clinically used nonsteroidal antiandrogen, whereas this compound lacks intrinsic receptor-modulating activity unless conjugated to targeting moieties (e.g., in PROTACs) .

Physicochemical Properties :

- Solubility : Bicalutamide exhibits poor aqueous solubility, necessitating formulation with poloxamers (e.g., Poloxamer 188) to enhance dissolution .

- Stability : The sulfonyl group in bicalutamide increases resistance to enzymatic degradation compared to simpler amides .

N-(2,3-Dichlorophenyl)-2-hydroxy-2-methylpropanamide (18bc)

Molecular Formula: C₁₀H₁₁Cl₂NO₂ Molecular Weight: 248.11 g/mol Melting Point: 109–111°C

Key Differences:

Applications :

- Used as a precursor for indole derivatives, leveraging the electron-withdrawing chlorine atoms to direct electrophilic substitution reactions .

N-(3-Bromo-2-iodophenyl)-2-hydroxy-2-methylpropanamide (18ca)

Molecular Formula: C₁₀H₁₀BrINO₂ Molecular Weight: 398.01 g/mol Melting Point: 118–120°C

Key Differences:

Halogen Substituents :

- Bromine and iodine atoms enhance electrophilicity, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

Stability: Heavy halogens increase molecular weight and reduce solubility in polar solvents compared to non-halogenated analogs.

Polymorphs of N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide

Molecular Formula : C₁₉H₁₃F₃N₂O₃

Molecular Weight : 398.32 g/mol

Key Feature : Crystalline polymorphs with enhanced thermal stability and bioavailability .

Key Differences:

Solid-State Properties :

- Polymorphs exhibit distinct X-ray diffraction patterns and melting points, critical for pharmaceutical formulation .

Bioactivity: The cyano group on the phenoxy ring enhances selectivity for androgen receptor modulation compared to non-cyano analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

生物活性

2-Hydroxy-2-methylpropanamide, also known as (S)-2-hydroxy-2-methylpropanamide, is an organic compound with significant biological activity. Its unique structure, featuring both hydroxyl and amide functional groups, allows it to participate in various biochemical interactions and pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The chemical formula for this compound is C4H9NO2. The presence of a hydroxyl group (-OH) and an amide group (-C(=O)NH2) contributes to its ability to form hydrogen bonds, enhancing its solubility in water and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl and amide groups facilitate hydrogen bonding and other types of molecular interactions, influencing its reactivity. This compound has been studied for its potential roles in metabolic pathways and as a precursor for biologically active compounds.

Medicinal Chemistry

Recent studies have explored the use of this compound derivatives as potential therapeutic agents. For instance, one derivative was characterized as a selective androgen receptor modulator (SARM), demonstrating effective hormonal regulation in male rats. This compound exhibited a high binding affinity for androgen receptors, indicating its potential use in hormonal therapies .

Enzymatic Activity

Research has shown that this compound can be utilized by certain bacterial strains, such as Arthrobacter aurescens, which can metabolize this compound through specific enzymatic pathways. This indicates its potential role in bioremediation and environmental applications .

Study on Androgen Receptor Modulation

A notable study investigated the effects of a specific derivative of this compound (S-23) on male reproductive health. In this study, S-23 was administered to castrated male rats over a period of 70 days. The results indicated significant changes in testosterone levels and spermatogenesis, suggesting that this compound could be developed into a contraceptive agent .

Toxicity Assessment

Another research effort focused on predicting the acute toxicity of various compounds, including this compound. Utilizing two-dimensional chemical descriptors, researchers assessed the toxicity profiles of this compound against different target species, providing insight into its safety profile for potential industrial applications .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-hydroxy-2-methylpropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound (synonyms: 2-hydroxyisobutyramide, 2-methyl-2-hydroxypropionamide) typically involves condensation reactions using hydroxyisobutyric acid derivatives. A common route includes the reaction of 2-hydroxyisobutyric acid with ammonia or urea under controlled conditions. Catalysts such as tetrabutylammonium bromide in dichloromethane can enhance reaction efficiency, while purification steps like recrystallization or chromatography ensure high purity . For example, in analogous compounds like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, solvents like DMF and dichloromethane are critical for stabilizing intermediates, and temperature control (e.g., 40–60°C) minimizes side reactions . Yield optimization often requires iterative adjustments of stoichiometry and catalyst loading.

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?

- Methodological Answer : Structural characterization employs a combination of spectroscopic and chromatographic methods:

- NMR : H and C NMR identify functional groups (e.g., hydroxyl at δ 1.4–1.6 ppm, amide protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 118.10 for CHNO) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) are used to resolve bond lengths and angles, with refinement against diffraction data to confirm stereochemistry .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate:

- Hydroxy Derivative Synthesis : Reacts with electrophiles (e.g., alkyl halides) to form ethers or esters, useful in drug synthesis .

- Enzyme Inhibitor Precursors : Modified via substitution to create analogs for studying enzyme active sites (e.g., cytochrome P450 inhibition) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved, and what challenges arise in chiral separations?

- Methodological Answer : Enantioseparation of derivatives (e.g., bicalutamide analogs) employs chiral HPLC with polysaccharide-based columns (Chiralpak AD-H or OD-H). Mobile phases like hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid enhance resolution. Key challenges include:

- Peak Broadening : Mitigated by optimizing column temperature (25–30°C) and flow rates (1.0 mL/min) .

- Co-elution : Additives like diethylamine improve peak symmetry for baseline separation .

Q. What role does this compound play in antiandrogen therapies, and how is its efficacy validated experimentally?

- Methodological Answer : Derivatives like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide act as androgen receptor antagonists. Efficacy is validated via:

- In Vitro Binding Assays : Radiolabeled ligand competition (e.g., H-DHT) quantifies receptor affinity .

- Xenograft Models : Tumor growth inhibition in prostate cancer models (e.g., LNCaP cells) correlates with pharmacokinetic parameters (e.g., IC < 1 µM) .

Q. How do crystallographic studies using SHELX software enhance the understanding of this compound derivatives?

- Methodological Answer : SHELXL refines high-resolution X-ray data to resolve polymorphic forms and hydrogen-bonding networks. For example, in antiandrogen derivatives, SHELX identifies key interactions (e.g., O–H···N hydrogen bonds stabilizing active conformations) and quantifies torsional angles to explain binding selectivity . Challenges include handling twinned data, which requires iterative refinement with TWIN/BASF commands .

Q. What computational methods are used to predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates binding to target proteins (e.g., androgen receptor PDB: 2PIX) using force fields (AMBER) to rank ligand poses by binding energy (ΔG ≤ -8 kcal/mol indicates high affinity) .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and Hammett constants .

特性

IUPAC Name |

2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMMXUBDRJPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065327 | |

| Record name | Propanamide, 2-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13027-88-8 | |

| Record name | 2-Hydroxy-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13027-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。